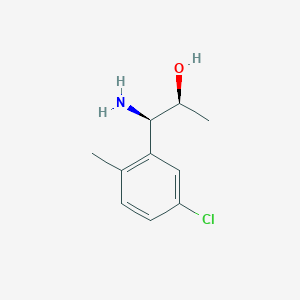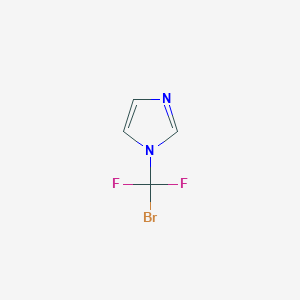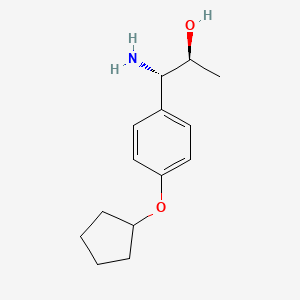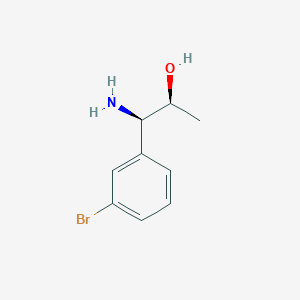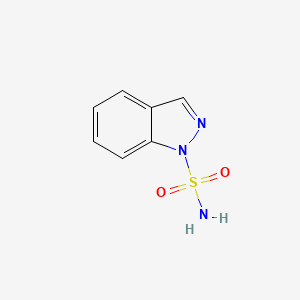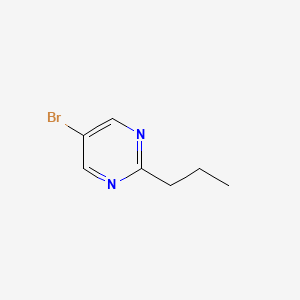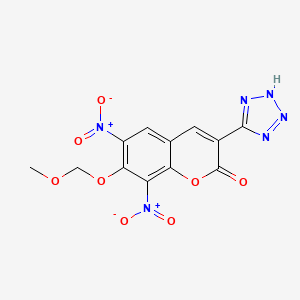
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multistep reactionsFor instance, the tetrazolyl group can be introduced via a multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using NiO nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity. The process may also involve the use of environmentally friendly solid catalysts to reduce toxic waste .
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy and dinitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of the tetrazolyl group allows for strong binding interactions with metal ions and other biomolecules, which can modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound shares the tetrazolyl group and is used in the synthesis of metal-organic frameworks.
2-(1H-Tetrazol-5-yl)acrylonitrile: Another tetrazole derivative used in various organic synthesis reactions.
Uniqueness
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H8N6O8 |
|---|---|
Molecular Weight |
364.23 g/mol |
IUPAC Name |
7-(methoxymethoxy)-6,8-dinitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8N6O8/c1-24-4-25-10-7(17(20)21)3-5-2-6(11-13-15-16-14-11)12(19)26-9(5)8(10)18(22)23/h2-3H,4H2,1H3,(H,13,14,15,16) |
InChI Key |
DDGGMOSEPFRGLR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



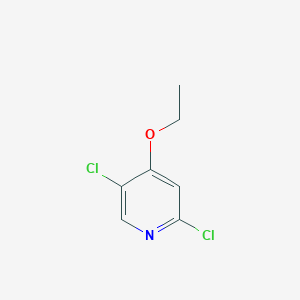
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
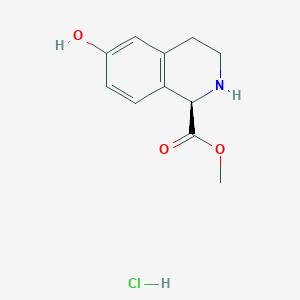
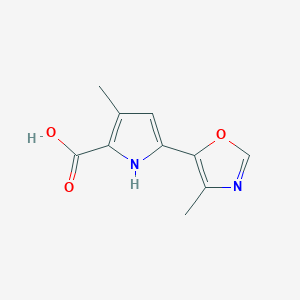
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)
